Cas no 524-17-4 (Dauricine)

Dauricine è un alcaloide bisbenzil-isochinolinico estratto da piante della famiglia Menispermaceae, come Menispermum dauricum. Questo composto si distingue per la sua struttura dimerica unica, che gli conferisce proprietà farmacologiche significative, tra cui attività antiaritmica, antipertensiva e antiossidante. Studi recenti evidenziano il suo potenziale come agente cardioprotettivo, grazie alla capacità di modulare i canali ionici del calcio e del potassio nelle cellule miocardiche. Inoltre, la Dauricine mostra effetti neuroprotettivi, inibendo l'apoptosi neuronale e riducendo lo stress ossidativo. La sua biodisponibilità e il meccanismo d'azione specifico lo rendono un candidato promettente per applicazioni terapeutiche in ambito cardiovascolare e neurologico.
Dauricine structure
Dauricine structure
Nome del prodotto:Dauricine
Numero CAS:524-17-4
MF:C38H44N2O6
MW:624.76577091217
MDL:MFCD26960929
CID:38002
PubChem ID:73400

Dauricine Proprietà chimiche e fisiche

Nomi e identificatori

    • DAURICINE
    • -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
    • (r-(r*,r*))-y)
    • 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
    • 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
    • dauricine (8ci)
    • Menispermum dauricum DC Extract
    • Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • 6,6'-Di-O-Methyldauricoline
    • NSC36413
    • 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
    • NCI60_003351
    • 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • Men
    • HY-N0220
    • 8QTO90G5W5
    • Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • CCG-270271
    • s9295
    • AKOS037514611
    • Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
    • BDBM50370415
    • 524-17-4
    • CHEMBL442717
    • DTXSID90966808
    • DAURICINE [MI]
    • NSC 36413
    • UNII-8QTO90G5W5
    • Q5228100
    • SCHEMBL2233953
    • 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
    • CHEBI:4331
    • FT-0624458
    • NSC-36413
    • 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
    • CS-0008258
    • C09419
    • CHEMBL1995008
    • B2703-465210
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
    • LS-15406
    • BCP30798
    • AKOS015897174
    • A870987
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • Q-100593
    • SCHEMBL677474
    • AKOS015965146
    • AC-20217
    • AC-34010
    • [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
    • 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
    • HY-N0220R
    • FD66056
    • Dauricine (Standard)
    • Dauricine
    • MDL: MFCD26960929
    • Inchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
    • Chiave InChI: AQASRZOCERRGBL-UHFFFAOYSA-N
    • Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])(C([H])([H])C3C([H])=C([H])C(=C(C=3[H])OC3C([H])=C([H])C(=C([H])C=3[H])C([H])([H])C3([H])C4=C([H])C(=C(C([H])=C4C([H])([H])C([H])([H])N3C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H])C2=C1[H])OC([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 624.319937g/mol
  • Carica superficiale: 0
  • XLogP3: 6.7
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta legami ruotabili: 10
  • Massa monoisotopica: 624.319937g/mol
  • Massa monoisotopica: 624.319937g/mol
  • Superficie polare topologica: 72.9Ų
  • Conta atomi pesanti: 46
  • Complessità: 933
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 624.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1850
  • Punto di fusione: 115°
  • Punto di ebollizione: 712.3 °C at 760 mmHg
  • Punto di infiammabilità: 384.6 °C
  • Indice di rifrazione: 1.601
  • PSA: 72.86000
  • LogP: 6.63810
  • Rotazione specifica: D11 -139° in methanol

Dauricine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D659483-2mg
Dauricine
524-17-4 98%
2mg
$58 2024-05-25
ChemScence
CS-0008258-20mg
Dauricine
524-17-4 99.91%
20mg
$230.0 2022-04-27
TRC
D194825-10mg
Dauricine
524-17-4
10mg
$ 115.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP0452-100mg
Dauricine
524-17-4 98%
100mg
$120 2023-09-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0315-20mg
Dauricine
524-17-4 HPLC≥98%
20mg
¥800元 2023-09-15
ChemScence
CS-0008258-5mg
Dauricine
524-17-4 99.91%
5mg
$80.0 2022-04-27
TargetMol Chemicals
T6S0119-25 mg
Dauricine
524-17-4 99.38%
25mg
¥ 1,995 2023-07-11
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20092-20mg
Dauricine
524-17-4 ,HPLC≥98%
20mg
¥700.00 2021-09-02
TargetMol Chemicals
T6S0119-10 mg
Dauricine
524-17-4 99.38%
10mg
¥ 1,227 2023-07-11
TargetMol Chemicals
T6S0119-50 mg
Dauricine
524-17-4 99.38%
50mg
¥ 2,995 2023-07-11
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:524-17-4)Dauricine
TB03150
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine
A870987
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):230.0/390.0